molecular formula C7H14N2O B1523518 (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1161000-19-6

(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B1523518
CAS No.: 1161000-19-6
M. Wt: 142.2 g/mol
InChI Key: VLVMRQREBYGIBY-NKWVEPMBSA-N
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Description

(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS: 879399-07-2) is a bicyclic amine-alcohol compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . Its structure comprises a fused pyrrolidine-pyrazine ring system with a hydroxyl group at the 7-position and a stereochemical configuration of (7R,8aS). The compound is stored at 2–8°C and carries safety warnings for toxicity via ingestion, skin/eye contact, and inhalation (H302, H315, H319, H335) . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (131.2 Ų), aid in mass spectrometry-based identification .

Properties

IUPAC Name

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879399-07-2
Record name (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol
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Biological Activity

(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic organic compound characterized by a unique structural framework, consisting of a pyrrolo[1,2-a]pyrazine core with a hydroxyl group at the 7th position. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antiviral properties.

  • Molecular Formula : C7_7H14_{14}N2_2O
  • CAS Number : 879399-07-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities by binding to active sites, influencing various metabolic pathways. Notably, studies have indicated its role in calcium channel modulation, which could have implications for cardiovascular health and other physiological processes .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth and combat infections .
  • Antiviral Properties : Explored for therapeutic applications in treating viral diseases .
  • Calcium Channel Modulation : Demonstrated potential as a calcium channel blocker, which may aid in the treatment of cardiovascular conditions .

Antimicrobial and Antiviral Studies

A series of studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives were tested against various pathogens to assess their antimicrobial efficacy. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Calcium Channel Blocking Effects

Patents have documented the use of this compound as a calcium channel blocker. In vitro studies indicated that the compound effectively reduced intracellular calcium levels in cardiac cells, suggesting its potential use in managing hypertension and other cardiovascular disorders .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Properties
(7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-olBicyclic structure; Hydroxyl groupPotential antimicrobial activity
(7R,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-olSimilar bicyclic core; Different stereochemistryInvestigated for calcium channel blocking effects
(5R)-Octahydroquinolin-5-olDifferent bicyclic structure; Hydroxyl group at 5th positionStudied for neuroprotective effects

This table illustrates the diversity within the bicyclic amine family while emphasizing the unique structural attributes of this compound that contribute to its distinct biological activities.

Comparison with Similar Compounds

Hydrochloride and Dihydrochloride Derivatives

  • (3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol hydrochloride (1:1)

    • Formula : C₉H₁₉ClN₂O₂
    • Mass : 222.713 g/mol
    • Features : Contains a 2-hydroxyethyl substituent at position 3 and a 1:1 HCl salt. The stereochemistry (3R,7R,8aS) introduces additional chiral centers compared to the parent compound .
  • (3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride (1:2)

    • Formula : C₉H₂₀Cl₂N₂O₂
    • Mass : 259.171 g/mol
    • Features : A 1:2 HCl salt with higher aqueous solubility due to the additional chloride ion. The dihydrochloride form may enhance stability for pharmaceutical formulations .
Parameter Target Compound Hydrochloride (1:1) Dihydrochloride (1:2)
Molecular Formula C₇H₁₄N₂O C₉H₁₉ClN₂O₂ C₉H₂₀Cl₂N₂O₂
Molecular Weight (g/mol) 142.20 222.713 259.171
Substituents None 3-(2-Hydroxyethyl) 3-(2-Hydroxyethyl)
Salt Form Free base Hydrochloride Dihydrochloride

Benzyl-Substituted Derivatives

  • This derivative is available from suppliers like Shanghai Acmec Biochemical with ≥95% purity .
Parameter Target Compound Benzyl Derivative
Molecular Formula C₇H₁₄N₂O C₁₄H₂₀N₂O
Molecular Weight (g/mol) 142.20 232.32
Key Modification None 2-Benzyl group
Application Research Pharmaceutical screening

Oxalic Acid Salts

  • (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate
    • Formula : C₉H₁₆N₂O₅
    • Mass : 232.23 g/mol
    • Features : The oxalate salt form (1:1 ratio with oxalic acid) improves crystallinity and stability. Available from Synthonix, Inc. and Pharmablock at ≥97% purity .
Parameter Target Compound Oxalate Salt
Molecular Formula C₇H₁₄N₂O C₉H₁₆N₂O₅
Molecular Weight (g/mol) 142.20 232.23
Solubility Limited data Enhanced in polar solvents

Dione Derivatives

Parameter Target Compound Dione Derivative
Functional Groups Alcohol (-OH) Dione (two ketones)
Bioactivity Not reported Anti-leukemic

Key Differences and Implications

Benzyl substitution introduces aromaticity, favoring interactions with hydrophobic binding pockets.

Salt Forms :

  • Hydrochlorides enhance solubility in aqueous media, while oxalates improve solid-state stability.

Stereochemistry :

  • The (7R,8aS) configuration in the target compound contrasts with (7S,8aS) in oxalate salts , which may lead to divergent biological activities due to enantioselective receptor binding.

Research and Commercial Availability

  • The target compound is currently out of stock but available for pre-order .
  • Analogs like the oxalate salt (CAS: 2664977-34-6) and benzyl derivative (CAS: 132715-08-3) are marketed by suppliers such as Synthonix, Shanghai Acmec, and Pharmablock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 2
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

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